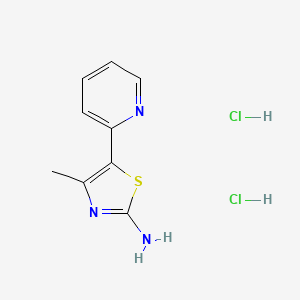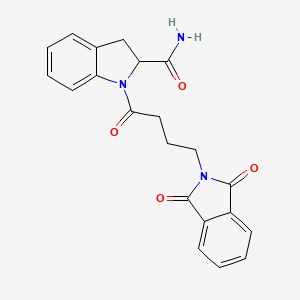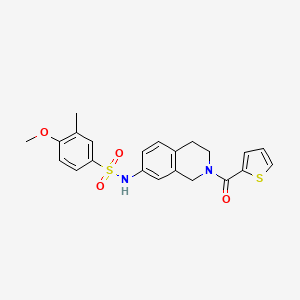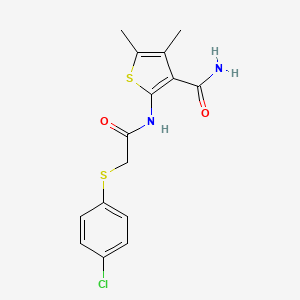
4-Methyl-5-(pyridin-2-yl)-1,3-thiazol-2-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Methyl-5-(pyridin-2-yl)-1,3-thiazol-2-amine dihydrochloride” is a chemical compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions, where two molecules combine to form a larger molecule, usually with the loss of a small molecule such as water .Molecular Structure Analysis
The compound contains a thiazole ring and a pyridine ring, which are aromatic and contribute to the stability of the molecule. The presence of nitrogen and sulfur atoms in the rings also allows for the formation of hydrogen bonds .Chemical Reactions Analysis
Thiazoles and pyridines are both reactive towards electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom in the aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of atoms and the presence of functional groups. Generally, compounds containing thiazole and pyridine rings are stable and can form hydrogen bonds .Scientific Research Applications
Anti-Fibrosis Activity
4-Methyl-5-(pyridin-2-yl)-1,3-thiazol-2-amine dihydrochloride: has shown promise in the field of anti-fibrosis research. Compounds with this structure have been synthesized and evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6), which play a key role in the development of fibrosis. These compounds have demonstrated better anti-fibrotic activities than some existing drugs like Pirfenidone and Bipy55′DC, indicating potential as novel anti-fibrotic drugs .
Antimicrobial Properties
The thiazole compound is part of a broader class of pyrimidine derivatives that are known to exhibit antimicrobial properties. This suggests that 4-Methyl-5-(pyridin-2-yl)-1,3-thiazol-2-amine dihydrochloride could be used in the development of new antimicrobial agents, which is crucial in the fight against antibiotic-resistant bacteria .
Antiviral Applications
Pyrimidine derivatives, which include the thiazole compound, have been reported to possess antiviral activities. This opens up research opportunities for 4-Methyl-5-(pyridin-2-yl)-1,3-thiazol-2-amine dihydrochloride in the development of antiviral drugs, particularly against RNA and DNA viruses .
Anti-Inflammatory Effects
The compound’s structural similarity to other pyrimidine derivatives, which are known for their anti-inflammatory effects, suggests that it may also possess anti-inflammatory properties. This could be beneficial in the treatment of chronic inflammatory diseases .
Anticancer Potential
Pyrimidine derivatives have been associated with antitumor activities. Therefore, 4-Methyl-5-(pyridin-2-yl)-1,3-thiazol-2-amine dihydrochloride could be explored for its potential use in cancer therapy, especially in designing drugs that target specific pathways involved in cancer cell proliferation .
Chemical Synthesis and Drug Discovery
This compound serves as an important intermediate in the synthesis of novel heterocyclic compounds with potential biological activities. It is a valuable asset in medicinal chemistry and chemical biology for constructing libraries of compounds for drug discovery .
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For example, indole derivatives are known to interact with their targets through electrophilic substitution, facilitated by excessive π-electrons delocalization .
Biochemical Pathways
For instance, indole derivatives have been shown to affect pathways related to a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methyl-5-pyridin-2-yl-1,3-thiazol-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S.2ClH/c1-6-8(13-9(10)12-6)7-4-2-3-5-11-7;;/h2-5H,1H3,(H2,10,12);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJDYCLFSTWJDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CC=CC=N2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2361128.png)
![4-Chloro-5-(4-methylphenyl)-2-pyridin-4-ylthieno[2,3-d]pyrimidine](/img/structure/B2361129.png)
![3-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]chromen-2-one](/img/structure/B2361130.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide](/img/structure/B2361134.png)
![6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one](/img/structure/B2361135.png)


![5-bromo-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyridine-3-carboxamide](/img/structure/B2361140.png)
![4-[(dimethylamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2361141.png)

![1-benzyl-4-(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2361146.png)
![N-Methyl-N-[2-oxo-2-(8-oxo-5-azaspiro[3.5]nonan-5-yl)ethyl]prop-2-enamide](/img/structure/B2361148.png)